(4-methoxyphenyl)(3-nitrophenyl)methanone
Overview
Description
(4-Methoxyphenyl)(3-nitrophenyl)methanone is an organic compound with the molecular formula C14H11NO4. It is a member of the benzophenone family, characterized by the presence of two phenyl groups attached to a central carbonyl group. The compound is known for its distinctive structural features, which include a methoxy group (-OCH3) on one phenyl ring and a nitro group (-NO2) on the other. These functional groups contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxyphenyl)(3-nitrophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This method includes the reaction of 4-methoxybenzoyl chloride with 3-nitrobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Reaction Scheme: [ \text{4-Methoxybenzoyl chloride} + \text{3-Nitrobenzene} \xrightarrow{\text{AlCl}_3} \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Reduction: The nitro group in (4-methoxyphenyl)(3-nitrophenyl)methanone can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using sodium borohydride (NaBH4) in the presence of a suitable solvent.
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Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group (-OH) or a carbonyl group (-C=O) under strong oxidizing conditions, such as using potassium permanganate (KMnO4) or chromium trioxide (CrO3).
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Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, treatment with strong nucleophiles like sodium methoxide (NaOCH3) can lead to the formation of different substituted products.
Common Reagents and Conditions
Reduction: H2/Pd-C, NaBH4
Oxidation: KMnO4, CrO3
Substitution: NaOCH3, other nucleophiles
Major Products Formed
Reduction: (4-Methoxyphenyl)(3-aminophenyl)methanone
Oxidation: (4-Hydroxyphenyl)(3-nitrophenyl)methanone
Substitution: Various substituted benzophenones depending on the nucleophile used
Scientific Research Applications
(4-Methoxyphenyl)(3-nitrophenyl)methanone has a wide range of applications in scientific research:
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Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
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Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
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Medicine: Derivatives of this compound are explored for their potential use in drug development. The compound’s structural features allow for modifications that can enhance its pharmacological properties.
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Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (4-methoxyphenyl)(3-nitrophenyl)methanone depends on its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can participate in hydrogen bonding and other interactions that influence the compound’s binding to proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)(4-nitrophenyl)methanone: Similar structure but with the nitro group on the para position of the phenyl ring.
(4-Methoxyphenyl)(2-nitrophenyl)methanone: Similar structure but with the nitro group on the ortho position of the phenyl ring.
(4-Methoxyphenyl)(3-chlorophenyl)methanone: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
(4-Methoxyphenyl)(3-nitrophenyl)methanone is unique due to the specific positioning of the methoxy and nitro groups, which influence its chemical reactivity and biological activity. The meta position of the nitro group relative to the carbonyl group affects the compound’s electronic distribution and steric interactions, making it distinct from its ortho and para counterparts.
Properties
IUPAC Name |
(4-methoxyphenyl)-(3-nitrophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-13-7-5-10(6-8-13)14(16)11-3-2-4-12(9-11)15(17)18/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFAYZAQZJOLKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355238 | |
Record name | (4-methoxyphenyl)(3-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54118-78-4 | |
Record name | (4-methoxyphenyl)(3-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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